molecular formula C10H9N3O3 B1388471 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone CAS No. 81115-44-8

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone

Cat. No.: B1388471
CAS No.: 81115-44-8
M. Wt: 219.2 g/mol
InChI Key: WQERPSOIKDWETJ-UHFFFAOYSA-N
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Description

1-(6-Methyl-5-nitro-1H-indazol-1-yl)-1-ethanone is a functionalized indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmaceutical development, known for its role as a bioisostere of indoles, capable of forming key hydrogen bonds within hydrophobic pockets of proteins . This makes indazole-based compounds particularly valuable for the design of targeted therapeutics, including potent kinase inhibitors . Research into various nitro-substituted 1H-indazoles has shown that they can act as powerful inhibitors of nitric oxide synthase (NOS) isoforms, which are critical targets in numerous physiological and pathological processes . As a key synthetic intermediate, this acetyl-protected, nitro-functionalized indazole provides researchers with a versatile building block for further chemical exploration. It can be utilized in the development of novel compounds with potential applications in areas such as anticancer, anti-inflammatory, and antimicrobial agent research .

Properties

IUPAC Name

1-(6-methyl-5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-3-10-8(4-9(6)13(15)16)5-11-12(10)7(2)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERPSOIKDWETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670605
Record name 1-(6-Methyl-5-nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-44-8
Record name 1-(6-Methyl-5-nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization Approach via Aromatic Nucleophilic Substitution (S_NAr)

One prominent method involves the formation of the indazole core through nucleophilic aromatic substitution reactions on suitably substituted nitroaromatic precursors.

  • Starting Material: 5-nitro-1H-indazole derivatives or related precursors.
  • Reagents: Aryl hydrazines or hydrazine hydrate, acylating agents such as acetyl chlorides or anhydrides.
  • Procedure:
    • The nitroindazole precursor is reacted with acylating agents under reflux conditions, often in polar aprotic solvents like dimethylformamide (DMF).
    • The reaction proceeds via nucleophilic attack at the aromatic nitrogen, followed by cyclization to form the indazole ring.
    • For example, the acylation of 5-nitro-1H-indazole with acetyl chloride in the presence of a base (e.g., potassium carbonate) can yield the desired 1-acylindazole derivative.

Oxidative Cyclization of Hydrazones

Another approach involves the formation of hydrazones followed by oxidative cyclization:

  • Step 1: Condensation of 6-methyl-5-nitro-2-haloaryl aldehydes or ketones with hydrazines to form hydrazones.
  • Step 2: Oxidative cyclization using oxidants such as iodine, N-bromosuccinimide, or metal catalysts (e.g., copper or iron salts) to induce ring closure, forming the indazole core.
  • Reagents & Conditions:
    • Hydrazine hydrate or arylhydrazines are reacted with methylated nitrobenzaldehyde or ketone derivatives.
    • The mixture is heated under reflux in solvents like ethanol or acetic acid.
    • The oxidation step facilitates the formation of the heterocyclic ring, yielding the indazole.

Acylation of the Indazole Core

Once the indazole ring is formed, selective acylation at the nitrogen atom is performed:

  • Reagents: Acyl chlorides or anhydrides, such as ethanoyl chloride.
  • Procedure:
    • The indazole compound is dissolved in an inert solvent like dichloromethane.
    • The acylating agent is added dropwise under cooling conditions.
    • The mixture is stirred, and the product is purified via recrystallization or chromatography.

Methylation and Nitro Group Introduction

The methyl and nitro groups are introduced via electrophilic substitution:

  • Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate) to methylate the indazole nitrogen.
  • Nitration: Conducted with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group selectively at the 5-position.

Final Acetylation to Form 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone

The final step involves acylation of the nitrogen atom at the 1-position with acetyl groups:

Step Reagents Solvent Conditions Yield Notes
Acylation Acetyl chloride or acetic anhydride Dichloromethane or pyridine Reflux, room temperature 60-85% Controlled addition to prevent over-acylation

Research Findings and Data Tables

Method Starting Material Reagents Solvent Conditions Yield (%) References
Nucleophilic substitution 5-nitro-1H-indazole derivatives Acyl chlorides Dichloromethane Reflux 60-75 ,
Hydrazone cyclization Nitroaryl aldehydes/ketones + hydrazine Oxidants (I2, Cu salts) Ethanol, acetic acid Reflux 65-85 ,
Acylation of indazole Indazole core Acetyl chloride Pyridine Room temp to reflux 70-85 ,

Notes on Optimization and Challenges

  • Selectivity: The position of nitration and methylation is critical; controlling reaction conditions (temperature, reagent equivalents) ensures regioselectivity.
  • Yield Optimization: Using dry solvents and inert atmospheres minimizes side reactions.
  • Purification: Recrystallization from ethanol or chromatography enhances purity.

Chemical Reactions Analysis

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₁₀H₉N₃O₃ 219.20 5-NO₂, 6-CH₃ High electrophilicity
1-(1-Methyl-1H-indazol-5-yl)ethanone C₁₀H₁₀N₂O 174.20 N1-CH₃, C5-H Moderate reactivity
6-Acetyl-1H-indazole C₉H₈N₂O 160.17 C6-COCH₃ Low electrophilicity
1-(5-Bromo-6-chloro-1H-indazol-1-yl)-ethanone C₉H₆BrClN₂O 273.51 5-Br, 6-Cl Halogen-directed cross-coupling

Crystallographic and Physicochemical Properties

Crystal structure analyses using SHELXL refinement software reveal that nitro-substituted indazoles exhibit planar aromatic systems with intramolecular hydrogen bonding between the nitro oxygen and adjacent substituents. Comparatively, halogenated analogs like 1-(5-bromo-6-chloro-1H-indazol-1-yl)-ethanone show distorted geometries due to bulky halogen atoms .

Biological Activity

1-(6-Methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, also known as CAS 81115-44-8, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following molecular formula:

  • Molecular Formula : C10_{10}H9_{9}N3_3O3_3
  • Molecular Weight : 219.19 g/mol

Research indicates that compounds containing the indazole scaffold, such as this compound, exhibit various biological activities primarily through their interaction with specific molecular targets. These include:

  • Inhibition of Kinase Activity : Indazole derivatives have been shown to inhibit various kinases, which are critical in cancer cell proliferation and survival. For instance, some derivatives have demonstrated potent inhibitory activity against FGFR1 with IC50_{50} values as low as 2.9 nM, indicating strong potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on their structural modifications. The following table summarizes key findings related to the SAR of this compound and related compounds:

CompoundTargetIC50_{50} (nM)Notes
This compoundFGFR115.0Moderate anti-proliferative activity
Compound ACDK82.6Selectively inhibits CDK8 with high potency
Compound BERK1/220Exhibits dual mechanisms of action

Anticancer Properties

Several studies have highlighted the anticancer potential of indazole derivatives. For example:

  • In Vivo Studies : Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models. One study reported a reduction in tumor size when administered orally in established human colorectal carcinoma models .

Cytotoxicity

The cytotoxic effects of indazole derivatives have been evaluated against various cancer cell lines:

  • Cell Lines Tested : HeLa, K562, HepG2
  • IC50_{50} Values : Varying degrees of cytotoxicity were noted, with some derivatives showing IC50_{50} values below 50 µM against aggressive cancer types.

Case Study 1: FGFR Inhibition

A notable study focused on the design and synthesis of indazole derivatives targeting FGFR pathways. The lead compound demonstrated an IC50_{50} of 2.9 nM against FGFR1, showcasing the potential for developing targeted therapies for cancers driven by FGFR dysregulation .

Case Study 2: Antitumor Activity in Colorectal Cancer

Research involving the administration of indazole derivatives in colorectal cancer models revealed promising results, with significant reductions in tumor growth rates observed over multiple dosing schedules. The compounds were well tolerated and exhibited minimal side effects .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the indazole core. Key steps include nitration at the 5-position and alkylation/acylation to introduce the ethanone group. Reaction optimization involves:

  • Temperature control (e.g., maintaining −10°C during nitration to avoid side reactions).
  • Catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts acylation).
  • Solvent selection (polar aprotic solvents like DMF for improved solubility).
    Analytical techniques such as HPLC and NMR are critical for monitoring intermediates and assessing purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl and nitro group positions).
  • HPLC : Ensures ≥95% purity by quantifying residual solvents or byproducts.
  • Mass Spectrometry (MS) : Confirms molecular weight (C₁₀H₉N₃O₃; theoretical MW: 219.2 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validation of data minimizes misassignment risks .

Q. What safety protocols are recommended for handling nitro-substituted indazole derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal.
    Safety data for structurally similar compounds indicate moderate toxicity, necessitating adherence to GHS guidelines .

Advanced Research Questions

Q. How can SHELX software (e.g., SHELXL, SHELXT) resolve crystallographic ambiguities in this compound?

  • Methodological Answer :

  • Structure Solution : SHELXT determines initial phases using single-crystal X-ray data and Laue group symmetry.
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder (e.g., nitro group orientation).
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure model accuracy.
    Example: A similar indazole derivative (CAS 88538-51-6) required SHELXL to resolve twinning in its crystal lattice .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.
  • Solubility Testing : Poor aqueous solubility may limit bioavailability; use DLS to measure particle size in PBS.
  • Target Engagement Studies : SPR or ITC quantifies binding affinity discrepancies (e.g., off-target effects in complex media).
    Structural analogs (e.g., 1-(7-methoxy-1H-indazol-3-yl)ethanone) showed similar issues due to protein binding in serum .

Q. What strategies differentiate the pharmacological profile of this compound from other nitro-indazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects using a library of analogs (Table 1).
  • Selectivity Screening : Kinase/GPCR panels identify off-target interactions (e.g., vs. 5-methylindazole’s antimicrobial activity).
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like NADPH oxidase.
    Example: The 6-methyl group in this compound enhances membrane permeability compared to 5-bromo-6-chloro analogs .

Table 1 : Comparative SAR of Selected Indazole Derivatives

CompoundKey SubstituentsBioactivity
This compound6-Me, 5-NO₂Kinase inhibition
1-(5-Bromo-6-chloro-1H-indazol-1-yl)-ethanone5-Br, 6-ClAnticandidate (in vitro)
1-(7-Methoxy-1H-indazol-3-yl)ethanone7-OMeAntidiabetic (in vivo)

Q. How does the compound’s stability under acidic/basic conditions impact formulation studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to HCl (0.1 M, 37°C) and NaOH (0.1 M, 37°C) for 24 hrs. Monitor via HPLC.
  • Degradation Pathways : Nitro groups may hydrolyze to amines under acidic conditions, altering bioactivity.
  • Stabilization Strategies : Lyophilization or encapsulation in pH-sensitive polymers (e.g., Eudragit®) .

Q. What experimental approaches validate hypothesized enzyme inhibition mechanisms?

  • Methodological Answer :

  • Enzyme Kinetics : Michaelis-Menten assays with varying substrate/compound concentrations.
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 isoforms) to identify binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
    A related benzimidazole derivative required ITC to confirm allosteric inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone

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